Cas no 331260-81-2 (2,2,3,3,4,4,4-Heptafluoro-N-[2-(1H-indol-3-yl)ethyl]butanamide)
![2,2,3,3,4,4,4-Heptafluoro-N-[2-(1H-indol-3-yl)ethyl]butanamide structure](https://fr.kuujia.com/scimg/cas/331260-81-2x500.png)
331260-81-2 structure
Nom du produit:2,2,3,3,4,4,4-Heptafluoro-N-[2-(1H-indol-3-yl)ethyl]butanamide
Numéro CAS:331260-81-2
Le MF:C14H11F7N2O
Mégawatts:356.23876786232
MDL:MFCD00245454
CID:4712831
2,2,3,3,4,4,4-Heptafluoro-N-[2-(1H-indol-3-yl)ethyl]butanamide Propriétés chimiques et physiques
Nom et identifiant
-
- 2,2,3,3,4,4,4-heptafluoro-N-[2-(1H-indol-3-yl)ethyl]butanamide
- 2,2,3,3,4,4,4-heptafluoro-N-(2-indol-3-ylethyl)butanamide
- STK425292
- BAS 00364975
- ST50908760
- 2,2,3,3,4,4,4-Heptafluoro-N-[2-(1H-indol-3-yl)-ethyl]-butyramide
- 2,2,3,3,4,4,4-Heptafluoro-N-[2-(1H-indol-3-yl)ethyl]butanamide
-
- MDL: MFCD00245454
- Piscine à noyau: 1S/C14H11F7N2O/c15-12(16,13(17,18)14(19,20)21)11(24)22-6-5-8-7-23-10-4-2-1-3-9(8)10/h1-4,7,23H,5-6H2,(H,22,24)
- La clé Inchi: NBLIBZRLBTVVMZ-UHFFFAOYSA-N
- Sourire: FC(C(NCCC1=CNC2C=CC=CC1=2)=O)(C(C(F)(F)F)(F)F)F
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 24
- Nombre de liaisons rotatives: 5
- Complexité: 467
- Surface topologique des pôles: 44.9
- Le xlogp3: 4.3
2,2,3,3,4,4,4-Heptafluoro-N-[2-(1H-indol-3-yl)ethyl]butanamide PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
abcr | AB161739-5 g |
2,2,3,3,4,4,4-Heptafluoro-N-(2-indol-3-ylethyl)butanamide |
331260-81-2 | 5g |
€377.50 | 2022-09-01 | ||
abcr | AB161739-10 g |
2,2,3,3,4,4,4-Heptafluoro-N-(2-indol-3-ylethyl)butanamide |
331260-81-2 | 10g |
€482.50 | 2022-09-01 | ||
abcr | AB161739-1g |
2,2,3,3,4,4,4-Heptafluoro-N-(2-indol-3-ylethyl)butanamide; . |
331260-81-2 | 1g |
€211.30 | 2024-04-17 | ||
Key Organics Ltd | MS-7081-5MG |
2,2,3,3,4,4,4-heptafluoro-N-[2-(1H-indol-3-yl)ethyl]butanamide |
331260-81-2 | >90% | 5mg |
£46.00 | 2025-02-09 | |
abcr | AB161739-1 g |
2,2,3,3,4,4,4-Heptafluoro-N-(2-indol-3-ylethyl)butanamide |
331260-81-2 | 1g |
€211.30 | 2022-09-01 | ||
Key Organics Ltd | MS-7081-1MG |
2,2,3,3,4,4,4-heptafluoro-N-[2-(1H-indol-3-yl)ethyl]butanamide |
331260-81-2 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | MS-7081-20MG |
2,2,3,3,4,4,4-heptafluoro-N-[2-(1H-indol-3-yl)ethyl]butanamide |
331260-81-2 | >90% | 20mg |
£76.00 | 2023-04-19 | |
abcr | AB161739-5g |
2,2,3,3,4,4,4-Heptafluoro-N-(2-indol-3-ylethyl)butanamide; . |
331260-81-2 | 5g |
€377.50 | 2024-04-17 | ||
Ambeed | A960976-1g |
2,2,3,3,4,4,4-Heptafluoro-N-[2-(1H-indol-3-yl)ethyl]butanamide |
331260-81-2 | 90% | 1g |
$348.0 | 2024-04-20 | |
Key Organics Ltd | MS-7081-10MG |
2,2,3,3,4,4,4-heptafluoro-N-[2-(1H-indol-3-yl)ethyl]butanamide |
331260-81-2 | >90% | 10mg |
£63.00 | 2025-02-09 |
2,2,3,3,4,4,4-Heptafluoro-N-[2-(1H-indol-3-yl)ethyl]butanamide Littérature connexe
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
Classification associée
- Solvants et chimiques organiques Composés organiques composés organiques halogénés halogénures alcyliques Acide carboxylique perfluoroalcylique et dérivés
- Solvants et chimiques organiques Composés organiques composés organiques halogénés halogénures alcyliques Fluorures d'alkyles Acide carboxylique perfluoroalcylique et dérivés
331260-81-2 (2,2,3,3,4,4,4-Heptafluoro-N-[2-(1H-indol-3-yl)ethyl]butanamide) Produits connexes
- 324774-65-4(1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(3-chloro-1-benzothiophene-2-carbonyl)piperazine)
- 2171817-70-0(2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylbutanamidoacetic acid)
- 210992-56-6(2-Fluoro-3-(methylthio)pyridine)
- 346690-73-1([1-(2-Chlorobenzoyl)piperidin-3-yl]methanol)
- 1235439-63-0(1-({1,3-Dimethyl-1H-pyrazolo3,4-bpyridin-5-yl}sulfanyl)-N,N-dimethylformamide)
- 2229426-46-2(2-(3-bromo-5-methoxypyridin-4-yl)-1-methylpiperazine)
- 1805635-76-0(Ethyl 2-cyano-5-difluoromethoxy-4-(trifluoromethoxy)phenylacetate)
- 864760-77-0(3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-(morpholin-4-yl)methyl-2H-chromen-2-one)
- 2624136-07-6(tert-butyl N-1-cyano-2-(pyridin-2-yl)ethylcarbamate)
- 1352409-13-2((2S)-2-amino-3,3-difluoropropan-1-ol)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:331260-81-2)2,2,3,3,4,4,4-Heptafluoro-N-[2-(1H-indol-3-yl)ethyl]butanamide

Pureté:99%
Quantité:1g
Prix ($):313.0